Diethyl dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylate
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Overview
Description
Diethyl dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarboxylate is a chemical compound with the molecular formula C14H12O4S3 . It has a molecular weight of 340.4 g/mol . This compound is often used as a building block for synthesizing a variety of optoelectronic materials .
Synthesis Analysis
A one-pot synthesis of 2,6-dibromodithieno[3,2-b;2’,3’-d]thiophene (dibromo-DTT, 4) was developed. A key step was bromodecarboxylation of DTT-2,6-dicarboxylic acid, obtained by saponification of the diester 1 .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12O4S3/c1-3-17-13(15)9-5-7-11(20-9)12-8(19-7)6-10(21-12)14(16)18-4-2/h5-6H,3-4H2,1-2H3 . The compound has a planar structure and high π-electron density .Chemical Reactions Analysis
This compound acts as a donor building block for synthesizing a variety of optoelectronic materials . It can be used as an active layer with high charge mobility and environmental stability for the development of organic electronic devices .Physical And Chemical Properties Analysis
This compound has a high resonance energy, more electrophilic reactivity than benzene, high π-electron density, and a planar structure . It also has a topological polar surface area of 137 Ų .Scientific Research Applications
- Diethyl dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarboxylate (DTT) serves as an active layer material in organic thin film transistors (TFTs). Its high charge mobility and environmental stability make it suitable for developing electronic devices such as flexible displays, sensors, and memory components .
Organic Electronics and Thin Film Transistors (TFTs)
Mechanism of Action
Safety and Hazards
Future Directions
Dithieno[3,2-b:2’,3’-d]thiophene (DTT) derivatives are emerging as important organic photovoltaic materials due to better π-conjugation across fused thiophene rings . They have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching, and more . This opens up challenging opportunities related to this privileged building block in both material sciences and functional supramolecular chemistry .
properties
IUPAC Name |
diethyl 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S3/c1-3-17-13(15)9-5-7-11(20-9)12-8(19-7)6-10(21-12)14(16)18-4-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBIAKZMSXMKTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C3=C(S2)C=C(S3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylate |
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